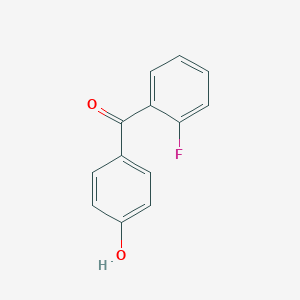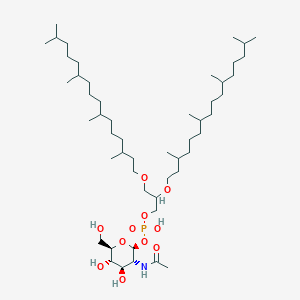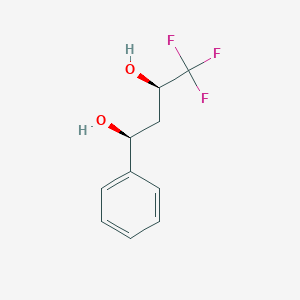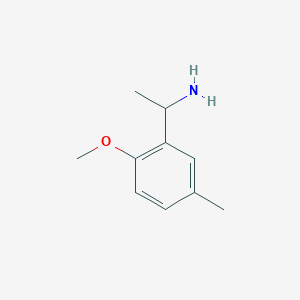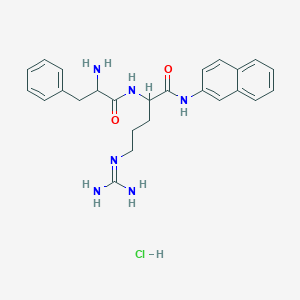
Phe-Arg beta-naphthylamide dihydrochloride
Overview
Description
Phe-Arg beta-naphthylamide dihydrochloride, also known as PAβN, is a peptidomimetic compound . It is primarily used as an efflux pump inhibitor (EPI) and acts on the major multidrug resistance efflux transporters of Gram-negative bacteria . It has been found to lower fluoroquinolone resistance in Pseudomonas aeruginosa .
Molecular Structure Analysis
The empirical formula for Phe-Arg beta-naphthylamide dihydrochloride is C25H30N6O2 · 2HCl . It has a molecular weight of 519.47 .Physical And Chemical Properties Analysis
Phe-Arg beta-naphthylamide dihydrochloride is a powder that is clear, colorless to faintly yellow when dissolved in water . It has a solubility of 50 mg/mL in water . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Efflux Pump Inhibition
PAbetaN dihydrochloride: is known to act as an efflux pump inhibitor (EPI). It targets major multidrug resistance efflux transporters in Gram-negative bacteria . This application is crucial in the study of antimicrobial resistance, as efflux pumps can often remove antibiotics from bacterial cells, leading to resistance.
Antimicrobial Resistance Studies
The compound has been utilized to evaluate the contribution of efflux pumps to antimicrobial resistance . By inhibiting these pumps, researchers can determine their role in the resistance mechanisms of various bacterial strains.
Fluoroquinolone Resistance Modulation
In the context of Pseudomonas aeruginosa, PAbetaN dihydrochloride has been shown to lower fluoroquinolone resistance . This application is significant for developing strategies to combat bacterial infections that have become resistant to fluoroquinolones.
Minimal Inhibitory Concentration (MIC) Testing
PAbetaN dihydrochloride: is used in minimal inhibitory concentration testing to assess the potency of antimicrobial agents in the presence of an efflux pump inhibitor . This helps in determining the actual effectiveness of antibiotics when efflux-mediated resistance is negated.
Peptidomimetic Research
As a peptidomimetic compound, PAbetaN dihydrochloride mimics the structure of a peptide and can be used to study peptide functions and interactions . This has implications for understanding peptide-related processes in biology and for the development of peptide-based drugs.
Cathepsin Substrate
The compound serves as a substrate for cathepsins, which are protease enzymes . This application is important for studying the activity of cathepsins and their role in various physiological and pathological processes.
Safety And Hazards
When handling Phe-Arg beta-naphthylamide dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Future Directions
Phe-Arg beta-naphthylamide dihydrochloride has been used to evaluate the contribution of efflux pumps to antimicrobial resistance . It has also been used for minimal inhibitory concentration testing in the presence of an efflux pump inhibitor . These applications suggest potential future directions in the study of antimicrobial resistance and the development of new therapeutic strategies.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMOHLDHMZGMS-IXOXMDGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Arg beta-naphthylamide dihydrochloride | |
CAS RN |
100929-99-5 | |
| Record name | 100929-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



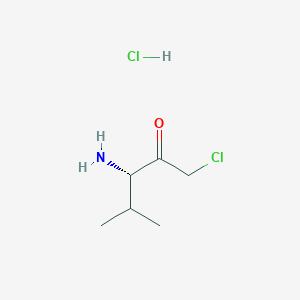
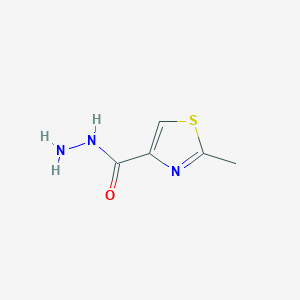
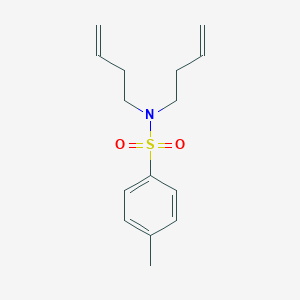


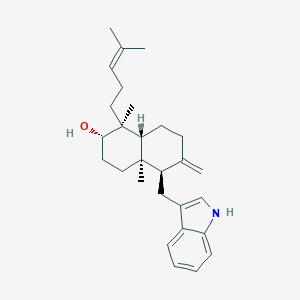

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

